BenchChemオンラインストアへようこそ!

T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Medicinal Chemistry EGFR Kinase Inhibitors Scaffold Functionalization

tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 223609-09-4; molecular formula C₁₂H₁₇N₃O₃; MW 251.28 g/mol) is a heterobicyclic building block bearing a 4-hydroxy substituent on a partially saturated 7,8-dihydropyrido[4,3-d]pyrimidine scaffold protected as its tert-butyl carbamate (Boc) at N6. The compound serves as a strategic intermediate for the synthesis of kinase-focused compound libraries, particularly EGFR inhibitor programs, where the 4-hydroxy group enables regioselective O-alkylation or activation for nucleophilic aromatic substitution chemistry.

Molecular Formula C12H17N3O3
Molecular Weight 251.28 g/mol
CAS No. 223609-09-4
Cat. No. B1384408
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameT-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate
CAS223609-09-4
Molecular FormulaC12H17N3O3
Molecular Weight251.28 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC2=C(C1)C(=O)NC=N2
InChIInChI=1S/C12H17N3O3/c1-12(2,3)18-11(17)15-5-4-9-8(6-15)10(16)14-7-13-9/h7H,4-6H2,1-3H3,(H,13,14,16)
InChIKeyPRFOBVCTOOEZJN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 223609-09-4): Core Intermediate for Pyrido[4,3-d]pyrimidine-Focused Drug Discovery


tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 223609-09-4; molecular formula C₁₂H₁₇N₃O₃; MW 251.28 g/mol) is a heterobicyclic building block bearing a 4-hydroxy substituent on a partially saturated 7,8-dihydropyrido[4,3-d]pyrimidine scaffold protected as its tert-butyl carbamate (Boc) at N6 . The compound serves as a strategic intermediate for the synthesis of kinase-focused compound libraries, particularly EGFR inhibitor programs, where the 4-hydroxy group enables regioselective O-alkylation or activation for nucleophilic aromatic substitution chemistry [1]. Its fused pyrido[4,3-d]pyrimidine core is isosteric with the quinazoline scaffold of approved EGFR inhibitors (e.g., gefitinib, erlotinib), positioning this intermediate as a direct gateway to analogs with potentially differentiated kinase selectivity profiles.

Why Generic Substitution Fails for tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate


Substituting CAS 223609-09-4 with a simpler 7,8-dihydropyrido[4,3-d]pyrimidine analog lacking the 4-hydroxy group (e.g., CAS 192869-49-1) forecloses the most synthetically enabling functional handle on the pyrimidine ring. The 4-OH position is the primary site for derivatization into 4-anilino EGFR inhibitor leads—a chemotype that produced compound 5a with EGFR IC₅₀ = 14.8 nM and antiproliferative activity (A549 IC₅₀ = 5.67 µM) comparable to gefitinib [1]. Conversely, the 4-chloro analog (CAS 1056934-87-2) offers direct SNAr reactivity but eliminates the hydrogen-bond donor/acceptor capacity of the 4-OH, which participates in the kinase hinge-binding motif characteristic of this scaffold class [2]. The Boc protecting group at N6 is essential for orthogonal synthetic manipulation, enabling late-stage deprotection and diversification that is not feasible with N-alkyl or N-acetyl congeners [3].

Head-to-Head Quantitative Comparison: tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate vs. Closest Analogs


Regiochemical Differentiation: 4-OH vs. 4-H vs. 4-Cl Functional Handle Reactivity

The 4-hydroxy substituent of CAS 223609-09-4 enables direct O-alkylation and Mitsunobu-type derivatization to install 4-anilino pharmacophores essential for EGFR kinase hinge binding. In the 2018 study by Zhang et al., the 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate series—accessible only from a 4-hydroxy or 4-chloro precursor—produced compound 5a with EGFR IC₅₀ = 14.8 nM and A549 cellular IC₅₀ = 5.67 µM [1]. By contrast, tert-butyl 7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 192869-49-1), which lacks the 4-hydroxy group, cannot directly enter this SAR-proven series without additional C–H functionalization steps. The 4-chloro analog (CAS 1056934-87-2; MW 269.73, C₁₂H₁₆ClN₃O₂) permits direct SNAr amination but differs in molecular weight (+18.45 Da), lipophilicity, and hydrogen-bonding capacity versus the 4-OH compound (MW 251.28, C₁₂H₁₇N₃O₃) .

Medicinal Chemistry EGFR Kinase Inhibitors Scaffold Functionalization

Purity Tier Differentiation: 98% (CAS 223609-09-4) vs. 95% (CAS 192869-49-1) Commercial Availability

CAS 223609-09-4 is commercially available at 98% purity (Fluorochem F608640) and 95% minimum purity (AChemBlock Y224590, AKSci V4495) . The 4-H analog (CAS 192869-49-1) is predominantly supplied at 95% purity (AKSci 0003AB, Chemshuttle 110380) , while the 4-Cl analog (CAS 1056934-87-2) is listed at 98% by some vendors but 95% minimum by others (AKSci X8772) . The 3% purity advantage of CAS 223609-09-4 (at the 98% tier) reduces the burden of byproduct removal in multi-step sequences where impurities in early intermediates propagate and amplify.

Chemical Procurement Intermediate Quality Analytical Specifications

Procurement Cost-Benefit: CAS 223609-09-4 vs. CAS 192869-49-1 at the 1-Gram Scale

At the 1-gram scale, CAS 223609-09-4 carries a unit price of approximately $175 (AChemBlock Y224590) to £512 (Fluorochem F608640, 98%) . The simpler 4-H analog CAS 192869-49-1 is priced at $18/1g (AKSci 0003AB, 95%) , representing a 9.7-fold cost difference at the low end. However, the higher-cost 4-OH intermediate eliminates the need for a C4 oxidation/functionalization step, which typically requires 1–2 synthetic operations with an estimated cost of $50–$150 per step in a typical medicinal chemistry CRO setting. The 4-Cl analog CAS 1056934-87-2 is priced at $67/1g (AKSci X8772) , occupying an intermediate position but lacking the hydrogen-bond donor functionality of the 4-OH.

Procurement Economics Building Block Sourcing Cost-per-Step

Physicochemical Property Differentiation: Boiling Point and Density as Surrogate Stability Indicators

CAS 223609-09-4 has a predicted boiling point of 408.8 ± 45.0 °C at 760 mmHg and a density of 1.3 ± 0.1 g/cm³ . The 4-H analog (CAS 192869-49-1) has a molecular formula of C₁₂H₁₇N₃O₂ (MW 235.29) and lacks the additional oxygen atom, which lowers its boiling point relative to CAS 223609-09-4 (MW 251.28) [1]. The higher boiling point of the 4-OH compound is consistent with stronger intermolecular hydrogen bonding, which may contribute to enhanced solid-state stability under ambient storage conditions. Fluorochem recommends standard ambient storage for CAS 223609-09-4, while Chemshuttle specifies 2–8 °C storage for the 4-H analog , suggesting differential thermal stability profiles.

Physicochemical Characterization Storage Stability Handling Requirements

Tautomeric Identity: 4-Hydroxy (Enol) vs. 4-Oxo (Keto) Nomenclature and Its Synthetic Implications

CAS 223609-09-4 is described under two interchangeable IUPAC names: tert-butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (enol form) and tert-butyl 4-oxo-4,5,7,8-tetrahydropyrido[4,3-d]pyrimidine-6(1H)-carboxylate (keto form) . This tautomeric equilibrium favors the 4-hydroxy/enol form under neutral conditions, as evidenced by the canonical SMILES representation O=C(OC(C)(C)C)N1CC2=C(O)N=CN=C2CC1 . The 4-oxo tautomer formally resembles the pyrimidinone pharmacophore of approved kinase inhibitors, but the enol form provides the nucleophilic oxygen required for O-alkylation chemistry. In contrast, the 4-H analog (CAS 192869-49-1) lacks this tautomeric ambiguity, being exclusively aromatic at C4, while the 4-Cl analog (CAS 1056934-87-2) is locked in the chloro form without accessible tautomeric states. This tautomeric flexibility of CAS 223609-09-4 provides dual synthetic versatility: the enol form for O-functionalization and the keto form as a hydrogen-bond acceptor in target binding.

Tautomerism Regioselectivity Nucleophilic Reactivity

Optimal Deployment Scenarios for tert-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate (CAS 223609-09-4)


EGFR Kinase Inhibitor Lead Generation: Direct Entry into the 4-Anilino Chemotype

CAS 223609-09-4 is the preferred starting material for medicinal chemistry teams pursuing 4-anilino-7,8-dihydropyrido[4,3-d]pyrimidine EGFR inhibitors. The 4-hydroxy group undergoes direct O-alkylation with substituted anilines (via Mitsunobu or two-step activation/displacement) to yield the 4-anilino pharmacophore. This route produced compound 5a (EGFR IC₅₀ = 14.8 nM; A549 IC₅₀ = 5.67 µM), which demonstrated potency comparable to gefitinib (A549 IC₅₀ = 18.44 µM) and down-regulated EGFR phosphorylation in a dose-dependent manner [1]. The 4-H analog (CAS 192869-49-1) cannot access this series without installing oxygen at C4 via C–H oxidation, a low-yielding and poorly regioselective transformation on this scaffold.

Parallel Library Synthesis: Orthogonal Boc Deprotection for C6 Diversification

The Boc protecting group at N6 of CAS 223609-09-4 enables a convergent library synthesis strategy: first, functionalize the 4-OH position (e.g., O-alkylation, sulfonylation, or conversion to 4-Cl for SNAr); second, deprotect the Boc group with TFA or HCl; third, diversify the liberated secondary amine via reductive amination, acylation, or sulfonylation. This orthogonal protecting group strategy is not available with N-alkyl or N-acetyl analogs, which require harsher deprotection conditions incompatible with the pyrido[4,3-d]pyrimidine core. The SARS-CoV-2 entry inhibitor program at UIC used a closely related tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate as the starting intermediate for Suzuki diversification, confirming the utility of the Boc-protected scaffold [2].

Kinase Selectivity Profiling: Pyrido[4,3-d]pyrimidine vs. Quinazoline Scaffold Hopping

The pyrido[4,3-d]pyrimidine core of CAS 223609-09-4 is a direct bioisostere of the quinazoline scaffold found in gefitinib and erlotinib, with the key difference being the replacement of the benzo ring with a pyrido ring bearing a basic nitrogen. This scaffold hop can modulate kinase selectivity, aqueous solubility, and CNS penetration. The tetrahydropyrido[4,3-d]pyrimidine (THPP) series evaluated by Zhang et al. (2015) demonstrated that bisarylaniline derivatives (13o, 13p, 13r, and 13s) showed improved HER2 inhibition relative to EGFR, indicating that this scaffold can achieve EGFR/HER2 dual inhibition profiles distinct from quinazoline-based inhibitors [3]. CAS 223609-09-4 provides the most direct synthetic entry into this differentiated chemical space.

Antiviral Drug Discovery: SARS-CoV-2 Entry Inhibitor Scaffold Exploration

The 7,8-dihydropyrido[4,3-d]pyrimidine scaffold has recently been validated as a privileged chemotype for SARS-CoV-2 entry inhibition. A high-throughput screening campaign at UIC identified Hit-1, a 7,8-dihydropyrido[4,3-d]pyrimidine derivative, with submicromolar antiviral activity across all tested SARS-CoV-2 strains, including Omicron subvariants [2]. The synthetic route utilized tert-butyl 2-chloro-7,8-dihydropyrido[4,3-d]pyrimidine-6(5H)-carboxylate—a direct analog of CAS 223609-09-4 differing only at the 2-position—as the starting material for Suzuki diversification. CAS 223609-09-4, with its 4-OH handle, offers an alternative vector for library expansion at the C4 position, complementing the C2-focused chemistry and enabling exploration of a different region of the antiviral SAR landscape.

Quote Request

Request a Quote for T-Butyl 4-hydroxy-7,8-dihydropyrido[4,3-D]pyrimidine-6(5H)-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.